2,5-Di-tert-butylphenol

Übersicht

Beschreibung

2,5-Di-tert-butylphenol is widely used as an antioxidant in fuels, lubricants, and polymers. It is employed as a synthetic intermediate for the production of higher molecular weight phenolic antioxidants .

Synthesis Analysis

The synthesis of this compound involves the interaction of a tripyridine ligand bearing a 2,6-di-tert-butylphenolic fragment with CoII pivalate or chloride, leading to the formation of one-dimensional coordination polymers . Another study reported the synthesis of p-carborane-based di-tert-butylphenol analogs that showed high 5-LO inhibitory activities in vitro .

Molecular Structure Analysis

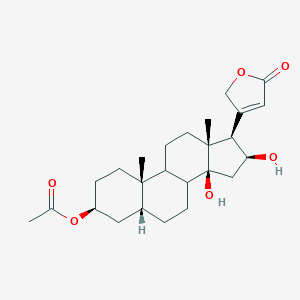

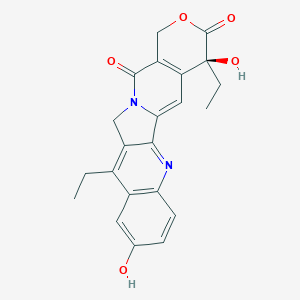

The molecular structure of this compound was characterized as C14H22O through 1H NMR analysis . Theoretical calculations showed the dipole moment component μa to be the most intense for conformer 1, which is predicted to be the most stable one .

Chemical Reactions Analysis

Chemical oxidation of this compound by PbO2 or K3[Fe(CN)6], as well as exposure to UV irradiation, led to the formation of free radicals with g = 2.0024, which probably originated because of oxidation of 2,6-di-tert-butylphenolic groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 0.9±0.1 g/cm3, boiling point of 283.4±9.0 °C at 760 mmHg, vapour pressure of 0.0±0.6 mmHg at 25°C, and enthalpy of vaporization of 54.3±3.0 kJ/mol .

Wissenschaftliche Forschungsanwendungen

Antioxidans in der Polymerherstellung

2,5-Di-tert-butylphenol wird als Rohstoff für Phosphit-Antioxidantien verwendet, die hauptsächlich bei der Herstellung von Polyolefinen eingesetzt werden. Diese Antioxidantien tragen dazu bei, den Abbau von Polymeren während der Verarbeitung und Nutzung zu verhindern, wodurch ihre Lebensdauer verlängert und ihre Eigenschaften erhalten bleiben .

Unterdrückung von Oxidationsreaktionen

Es wurde gezeigt, dass diese Verbindung hervorragende Fähigkeiten beim Abfangen von Superoxid- und DPPH-Radikalen besitzt, die übliche Agenzien in Oxidationsreaktionen sind. Es wird verwendet, um die Oxidation in verschiedenen chemischen Prozessen zu hemmen, einschließlich der Stabilisierung von Benzaldehyd .

Zytotoxizitätsstudien

Die potenzielle Zytotoxizität von this compound wurde in normalen Vero-Zellen und Brustkarzinomzellen unter Verwendung des MTT-Assays untersucht. Diese Anwendung ist entscheidend in der pharmazeutischen Forschung und Entwicklung, um die Auswirkungen der Verbindung auf lebende Zellen zu verstehen .

Molekülstruktur-Analyse

Die Molekülstruktur von this compound wurde durch Rotationsspektroskopie und quantenchemische Berechnungen untersucht. Diese Forschung ist bedeutsam, um Van-der-Waals-gebundene Komplexe und ihre Anwendungen zu verstehen .

Insektenabwehrmittel und Toxizität

Diese Verbindung zeigt eine starke Kontakttoxizität und Abwehrwirkung gegen verschiedene Insekten wie den Roten Mehlkäfer und den Zigarettenkäfer. Es bindet auch an Geruchsbindungsproteine in den Antennen von Insekten wie dem weiblichen Skarabäuskäfer, was auf einen möglichen Einsatz in der Schädlingsbekämpfung hindeutet .

UV-Stabilisierung

this compound-Derivate werden industriell als UV-Stabilisatoren verwendet. Sie schützen kohlenwasserstoffbasierte Produkte von Petrochemikalien bis hin zu Kunststoffen vor dem Abbau durch ultraviolette Strahlung .

Wirkmechanismus

Target of Action

2,5-Di-tert-butylphenol (2,5-DTBP) is a phenolic compound with potent antioxidant properties . It is known to interact with various biological targets, including reactive oxygen species (ROS) and certain types of cancer cells .

Mode of Action

The primary mode of action of 2,5-DTBP is through its antioxidant activity. It effectively suppresses oxidation, preventing material degradation and disintegration . Its ability to neutralize free radicals and reduce ROS production makes it valuable in stabilizing various compounds .

In the context of cancer cells, 2,5-DTBP has been shown to exhibit cytotoxic activity. For instance, it has been evaluated against MCF-7 cells (a breast carcinoma cell line) with an identified IC50 value of 5 μg/ml .

Biochemical Pathways

By neutralizing free radicals and reducing ROS production, 2,5-DTBP can potentially mitigate the harmful effects of oxidative stress on cells .

Pharmacokinetics

Its solubility in organic solvents such as ether and benzene suggests that it may have good bioavailability

Result of Action

The antioxidant effects of 2,5-DTBP can lead to the stabilization of various compounds, enhancing the durability and endurance of materials like plastics, rubber, and polymers . In a biological context, its antioxidant activity can potentially protect cells from oxidative damage .

In terms of its anticancer activity, 2,5-DTBP has been shown to exhibit cytotoxic effects against certain types of cancer cells, such as MCF-7 breast carcinoma cells .

Action Environment

The action of 2,5-DTBP can be influenced by various environmental factors. For instance, its stability and efficacy as an antioxidant can be affected by factors such as temperature and the presence of other reactive species

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

It is known to be a plant metabolite and a mammalian metabolite . The specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified.

Cellular Effects

The cellular effects of 2,5-Di-tert-butylphenol are not well documented. Related compounds such as 2,4-Di-tert-butylphenol have been shown to influence cell function. For instance, 2,4-Di-tert-butylphenol has been found to increase lipid accumulation and expression of adipogenic marker genes in human mesenchymal stem cell adipogenesis assay .

Molecular Mechanism

It is known that the compound has a role as a plant metabolite and a mammalian metabolite

Temporal Effects in Laboratory Settings

It is known that the compound has a low volatility and good stability .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well documented. Related compounds such as 2,4-Di-tert-butylphenol have been shown to have an impact on animal models. For instance, exposure to 2,4-Di-tert-butylphenol at 0.1 and 1.0 mg/L significantly increased the body weight and length of zebrafish, suggesting a biological stress response .

Metabolic Pathways

It is known to be a plant metabolite and a mammalian metabolite .

Transport and Distribution

It is known that the compound can dissolve in organic solvents such as ether and benzene , suggesting that it may be able to pass through cell membranes.

Subcellular Localization

Given its solubility in organic solvents , it may be able to localize to lipid-rich areas of the cell such as the cell membrane or lipid droplets.

Eigenschaften

IUPAC Name |

2,5-ditert-butylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O/c1-13(2,3)10-7-8-11(12(15)9-10)14(4,5)6/h7-9,15H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDBZVULQVCUNNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0064046 | |

| Record name | 2,5-bis(1,1-dimethylethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5875-45-6 | |

| Record name | 2,5-Di-tert-butylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5875-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Di-tert-butylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005875456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Di-tert-butylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68767 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,5-bis(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-bis(1,1-dimethylethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-di-tert-butylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.039 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DI-TERT-BUTYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9R0A277K1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential antibacterial mechanisms of action associated with 2,5-di-tert-butylphenol?

A1: While this compound was identified as a potential antibacterial agent in the fluid of Nepenthes gracilis [], its specific mechanism of action against bacteria like Klebsiella pneumoniae remains unclear. Further research is needed to elucidate how this compound interacts with bacterial targets and exerts its antibacterial effects.

Q2: How does the structure of this compound relate to its observed properties?

A2: The structure of this compound, with its two bulky tert-butyl groups, significantly influences its chemical behavior. Research on sterically hindered aromatic compounds, including 2,5-di-tert-butylnitrosobenzene, a related compound, highlights how these bulky substituents can impact photochemical reactions and lead to the formation of various products []. This suggests that the tert-butyl groups in this compound may similarly influence its reactivity and interactions with other molecules.

Q3: Has this compound been detected as a degradation product in any environmental remediation studies?

A3: Yes, this compound was identified as a degradation product during the treatment of bisphenol A (BPA) using dielectric barrier discharge plasma over water []. This finding suggests that this compound could be an intermediate compound formed during the breakdown of BPA in certain environmental remediation processes.

Q4: Are there any known analytical methods for detecting and quantifying this compound?

A4: Gas chromatography-mass spectrometry (GC-MS) has been successfully employed to identify and analyze this compound in complex mixtures [, ]. This technique allows for the separation and detection of different compounds based on their mass-to-charge ratio, enabling researchers to identify and quantify this compound in various samples.

Q5: What is the significance of this compound being identified alongside a gene involved in heme biosynthesis?

A5: In the study on Nepenthes gracilis fluid [], the identification of this compound alongside a gene encoding coproporphyrinogen III oxidase, an enzyme involved in heme biosynthesis, raises interesting questions. Heme is essential for various biological processes, and disruption of its biosynthesis can have significant consequences. Further research is needed to determine if there is a functional link between this compound and heme biosynthesis and if this relationship contributes to the observed antibacterial activity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bis[4-(4-chlorophenoxy)phenyl] sulfone](/img/structure/B187590.png)

![N-[(3-Fluorophenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide](/img/structure/B187604.png)

![2-Butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B187606.png)